molecular formula C10H7FO2S B13115586 Methyl 4-fluoro-1-benzothiophene-5-carboxylate

Methyl 4-fluoro-1-benzothiophene-5-carboxylate

Cat. No.: B13115586
M. Wt: 210.23 g/mol
InChI Key: HPSXXBUIMSUNGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-fluoro-1-benzothiophene-5-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the condensation of 4-fluorobenzaldehyde with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, followed by esterification with methanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-1-benzothiophene-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: NaOMe, KOtBu

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, thioether derivatives

    Substitution: Various substituted benzothiophene derivatives

Mechanism of Action

The mechanism of action of methyl 4-fluoro-1-benzothiophene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluorobenzo[b]thiophene-2-carboxylate
  • Methyl 4-chloro-1-benzothiophene-5-carboxylate
  • Methyl 4-bromo-1-benzothiophene-5-carboxylate

Uniqueness

Methyl 4-fluoro-1-benzothiophene-5-carboxylate is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability compared to other halogenated derivatives. The fluorine atom can also influence the compound’s electronic properties, making it a valuable building block in the synthesis of advanced materials and pharmaceuticals .

Properties

Molecular Formula

C10H7FO2S

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 4-fluoro-1-benzothiophene-5-carboxylate

InChI

InChI=1S/C10H7FO2S/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h2-5H,1H3

InChI Key

HPSXXBUIMSUNGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)SC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.